molecular formula C9H9F2NO2 B8436657 rac 3,4-Difluorophenylglycine methyl ester

rac 3,4-Difluorophenylglycine methyl ester

Cat. No.: B8436657
M. Wt: 201.17 g/mol
InChI Key: HQTOFZBIFJBWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac 3,4-Difluorophenylglycine methyl ester is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 2-(3,4-difluoroanilino)acetate

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3

InChI Key

HQTOFZBIFJBWDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Through a suspension of 3,4-difluorophenylglycine (2.00 g, 10.7 mmol) in methanol (100 mL) was passed gaseous hydrochloric acid for 40 min while cooling with an ice-bath to keep ambient temperature. The resulting solution was stirred for 1 h at 5° C. and for 30 min at ambient temperature. Nitrogene was passed through the reaction mixture for 120 min. Concentration afforded the title compound (2.52 g, 99%) as a white solid. MS m/e: 202.2 [M−HCl+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A suspension of 3,4-difluoroaniline (15.0 g) and sodium bicarbonate (19.5 g) in methyl chloroacetate (15.2 ml) was stirred at 80°-90° under nitrogen for 16 h. The cooled reaction mixture was poured into ether (100 ml) and filtered. The filtrate was washed with 2N aqueous hydrochloric acid (100 ml), dried and concentrated to give a solid (16.5 g) which was recrystallised from dichloromethane (20 ml) and n-hexane (40 ml) to give the title compound (9.21 g), m.p. 71°-73°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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